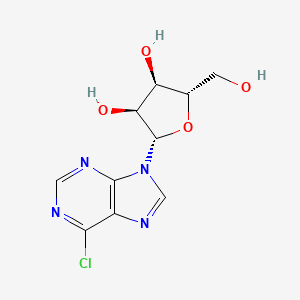
DC-Cholesterol.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DC-Cholesterol.HCl is prepared from synthetic cholesterol. The synthesis involves attaching a quaternary amine salt to the 3-C position of cholesterol . The reaction typically involves the use of dimethylaminoethane and carbamoyl chloride under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: DC-Cholesterol.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cholesterol backbone.
Substitution: The quaternary amine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
DC-Cholesterol.HCl has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of liposomes and other lipid-based nanocarriers for drug delivery.
Biology: The compound is used in transfection studies to deliver genetic material into cells.
Medicine: this compound is used in the development of gene therapies and vaccines.
Mecanismo De Acción
DC-Cholesterol.HCl exerts its effects by forming liposomes that can encapsulate and deliver nucleic acids and drugs into cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome contents into the cell . Once inside the cell, the encapsulated material is released, allowing it to exert its therapeutic effects .
Comparación Con Compuestos Similares
Dioleoylphosphatidylethanolamine (DOPE): Often used in combination with DC-Cholesterol.HCl to enhance the efficiency of liposome formation.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cholesterol derivative with similar properties.
Cholesterol sulfate: Used in various lipid-based formulations.
Uniqueness: this compound is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of nucleic acids and drugs into cells. Its cationic nature and the presence of the quaternary amine group make it particularly effective in transfection studies and gene therapy applications .
Propiedades
Fórmula molecular |
C29H51ClN2O2 |
|---|---|
Peso molecular |
495.2 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
Clave InChI |
DLTMWOWDCXLJPW-KZJLQYOGSA-N |
SMILES isomérico |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
SMILES canónico |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)







